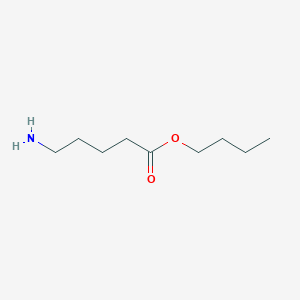

N-butyloxycarbonylbutylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

butyl 5-aminopentanoate |

InChI |

InChI=1S/C9H19NO2/c1-2-3-8-12-9(11)6-4-5-7-10/h2-8,10H2,1H3 |

InChI Key |

UGXSZACLYNPKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCN |

Origin of Product |

United States |

Mechanistic Investigations of N Butyloxycarbonylbutylamine Reactivity

Reaction Pathways Involving the Boc-Protected Amine Functionality

The presence of the electron-withdrawing butyloxycarbonyl (Boc) group significantly influences the nucleophilicity and reactivity of the amine nitrogen. However, the molecule can still participate in a variety of important chemical transformations.

Nucleophilic Substitution Reactions (SN1, SN2) at the Butyl Chain

While the primary focus is often on the amine functionality, the butyl chain of N-butyloxycarbonylbutylamine can undergo nucleophilic substitution reactions. The mechanism of these reactions, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is largely dictated by the nature of the substrate, the nucleophile, the leaving group, and the solvent conditions. youtube.comgeeksforgeeks.orgmasterorganicchemistry.comorganic-chemistry.orgsavemyexams.comwikipedia.org

In an SN2 reaction, a single concerted step involves the backside attack of a nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This pathway is favored for primary alkyl halides, which have less steric hindrance. youtube.comsavemyexams.com For a hypothetical reaction involving a derivative of this compound, such as 1-bromo-4-(N-butyloxycarbonylamino)butane, a strong nucleophile would favor an SN2 mechanism due to the primary nature of the carbon bearing the halogen. savemyexams.comkhanacademy.org

Conversely, the SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. youtube.commasterorganicchemistry.com This pathway is favored for tertiary alkyl halides because they can form more stable carbocations. youtube.comsavemyexams.com While the butyl chain of this compound is primary, rearrangement of a primary carbocation to a more stable secondary carbocation via a hydride shift could potentially occur under certain conditions, though this is generally less favorable. youtube.com Polar protic solvents are known to favor SN1 reactions as they can stabilize the carbocation intermediate. youtube.comkhanacademy.org

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Polar protic solvents | Polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

N-Arylation Reactions of Boc-Amines (e.g., Ni(II)-catalyzed photoredox)

The direct formation of a carbon-nitrogen bond between an amine and an aryl group is a pivotal transformation in medicinal chemistry and materials science. Nickel-catalyzed photoredox reactions have emerged as a powerful tool for the N-arylation of amines, including Boc-protected amines like this compound. nih.gov

This methodology often employs a nickel catalyst and a photocatalyst that, upon irradiation with visible light, can engage in single electron transfer (SET) processes to generate reactive intermediates. rsc.org In a typical catalytic cycle, the photocatalyst absorbs light and reaches an excited state, enabling it to interact with the reactants. For the N-arylation of this compound, the reaction could proceed through the formation of an α-amino radical, which then engages with the nickel catalyst to facilitate the cross-coupling with an aryl halide. nih.gov The use of tert-butylamine has been shown to act as a bifunctional additive, serving as both a base and a ligand in similar nickel-catalyzed photoredox reactions. acs.org

Formation and Hydrolysis of Amides from Boc-Amines

Amides are fundamental functional groups in chemistry and biology. While the Boc group reduces the nucleophilicity of the amine, this compound can still react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form N-Boc-protected amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The reverse reaction, the hydrolysis of amides, is also of significant interest. Amide hydrolysis can be catalyzed by either acid or base, although it is generally a slow process. byjus.comlibretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid and the corresponding protonated amine. byjus.commasterorganicchemistry.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. byjus.comlibretexts.orgchemguide.co.uk The breakdown of this intermediate expels the amide anion, which is a very strong base and is immediately protonated by the carboxylic acid formed, driving the reaction to completion. masterorganicchemistry.com

| Condition | Key Mechanistic Steps | Products |

|---|---|---|

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of amine. | Carboxylic acid and Ammonium (B1175870) salt |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Proton transfer. | Carboxylate salt and Amine |

Cleavage Mechanisms of the N-Butyloxycarbonyl Protecting Group

The Boc group is prized for its stability under many reaction conditions and its facile removal under acidic conditions. Understanding the mechanism of its cleavage is essential for its effective use in multi-step synthesis.

Acid-Catalyzed Deprotection Pathways

The most common method for the removal of the Boc protecting group is through the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comnih.gov The mechanism begins with the protonation of the carbonyl oxygen of the carbamate (B1207046). total-synthesis.comcommonorganicchemistry.com This initial protonation is followed by the fragmentation of the protonated carbamate. total-synthesis.com This fragmentation is a key step and leads to the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation is stabilized by the inductive effect of the three methyl groups. total-synthesis.com The reaction rate has been found to exhibit a second-order dependence on the concentration of HCl in certain solvent systems, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govresearchgate.net

Protonation of the carbamate oxygen. total-synthesis.comcommonorganicchemistry.com

Cleavage of the carbon-oxygen bond to form a tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com

The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com

Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium salt. commonorganicchemistry.com

Scavenger Roles in Preventing Side Reactions During Boc Cleavage

The tert-butyl cation generated during the acid-catalyzed deprotection of the Boc group is a reactive electrophile. total-synthesis.comacsgcipr.org This cation can react with nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to the formation of unwanted by-products. acsgcipr.org For instance, electron-rich aromatic rings, thiols, and other nucleophilic functional groups are particularly susceptible to alkylation by the tert-butyl cation. acsgcipr.org

To mitigate these side reactions, "scavengers" are commonly added to the deprotection mixture. acs.orgresearchgate.net Scavengers are nucleophilic species that are designed to trap the reactive tert-butyl cation. commonorganicchemistry.comacs.orgresearchgate.net Common scavengers include:

Anisole: Traps the tert-butyl cation through electrophilic aromatic substitution. acs.org

Thioanisole: Acts as a scavenger and can also help prevent the oxidation of sensitive residues like methionine.

Triisopropylsilane (TIS): A mild reducing agent that can also effectively scavenge carbocations. acs.org

Water: Can react with the tert-butyl cation to form tert-butanol (B103910). acs.org

1,2-Ethanedithiol (EDT): A particularly effective scavenger, especially in syntheses involving cysteine-containing peptides.

The choice of scavenger and its concentration are critical for achieving a clean deprotection and obtaining the desired product in high purity.

Non-Acidic and Orthogonal Deprotection Strategies

While the acid-labile nature of the N-butyloxycarbonyl (Boc) group is its most common feature, several non-acidic methods have been developed to enhance its synthetic utility, particularly in the presence of acid-sensitive functional groups. These strategies offer alternative mechanistic pathways for the cleavage of the carbamate bond. Furthermore, the stability of the Boc group to bases, nucleophiles, and catalytic hydrogenation allows for an orthogonal protection strategy, enabling the selective removal of other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, without affecting the N-Boc moiety organic-chemistry.orgtotal-synthesis.com.

Thermal deprotection represents a catalyst-free, non-acidic approach. Studies have shown that N-Boc groups can be removed by heating, with the reaction proceeding efficiently in continuous flow systems at temperatures above the solvent's boiling point. nih.gov The efficiency of this thermolytic cleavage is solvent-dependent; polar protic solvents like methanol and trifluoroethanol facilitate the reaction more effectively than polar aprotic or nonpolar solvents such as tetrahydrofuran (THF) or toluene. nih.gov For instance, the deprotection of N-Boc imidazole was highly efficient in trifluoroethanol and methanol at temperatures from 120 °C, whereas comparable efficiencies in THF or toluene required temperatures of 200 °C or higher. nih.gov This method's selectivity can be controlled by temperature, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov

Chemical methods that avoid strong acids have also been explored. A mild approach utilizes oxalyl chloride in methanol at room temperature. nih.gov This system effectively deprotects a variety of N-Boc substrates, including those with electron-withdrawing groups, with reactions often completing within one to four hours. nih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov Other methodologies include the use of silica gel in refluxing toluene, which is particularly effective for thermally sensitive heterocycles, and iodine-mediated deprotection under solvent-free conditions. nih.govresearchgate.net Protic ionic liquids have also been employed as catalysts for the hydrolytic cleavage of the N-Boc group, offering a green alternative to standard methods. researchgate.net

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal Deprotection | Heating in a suitable solvent (e.g., TFE, MeOH) under continuous flow (120-200 °C) | Catalyst-free; efficiency is solvent-dependent; allows for temperature-based selectivity. | nih.gov |

| Oxalyl Chloride | (COCl)2 in Methanol at room temperature | Mild conditions; high yields (up to 90%) in 1-4 hours; effective for diverse substrates. | nih.gov |

| Silica Gel | Silica gel in refluxing toluene | High yields (75-98%); orthogonal to Cbz and Fmoc groups. | researchgate.net |

| Iodine-Mediated | Catalytic amounts of Iodine, solvent-free | Selective cleavage under neutral conditions. | nih.gov |

| Protic Ionic Liquid | e.g., 1-butylimidazolium trifluoroacetate in water-dioxane at 70-82 °C | Mild and efficient; green chemistry approach. | researchgate.net |

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics of the acid-catalyzed deprotection of N-Boc amines have been a subject of detailed investigation. Studies on the HCl-catalyzed cleavage of N-Boc protected amines revealed that the reaction rate exhibits a second-order dependence on the concentration of HCl. nih.govscribd.comresearchgate.net This kinetic behavior was observed not only with HCl but also with other acids like sulfuric acid and methanesulfonic acid, suggesting a degree of generality for this mechanism. nih.govresearchgate.net

This second-order dependence is rationalized by a mechanism involving a rapid, reversible protonation of the tert-butyl carbamate, followed by a rate-limiting step where a second acid molecule participates. nih.govscribd.com The proposed mechanism involves the formation of an ion-molecule pair from the fragmentation of the protonated carbamate, and the separation of this pair is catalyzed by a general acid. nih.gov In contrast, when using trifluoroacetic acid (TFA), the reaction showed an inverse kinetic dependence on the trifluoroacetate concentration, indicating a different mechanistic pathway under those conditions. nih.govresearchgate.net

Kinetic studies of the heterogeneous reaction of n-butylamine with succinic acid, while not a deprotection reaction, provide insight into the reactivity of the amine itself. This reaction was found to follow the Langmuir–Hinshelwood mechanism, where the reaction rate is dominated by surface-level interactions. rsc.org The pseudo-first-order rate constant displayed a strong negative temperature dependence, with an estimated activation energy of -71.9 kJ mol⁻¹, indicating that the physisorption of n-butylamine onto the succinic acid film is likely the rate-limiting step. rsc.org

For thermolytic deprotection, kinetic modeling supports a mechanism initiated by a slow, concerted proton transfer with the release of isobutylene (B52900), which is then followed by a rapid decarboxylation step. researchgate.net A strong correlation was identified between the reaction rate and the electrophilicity of the N-Boc carbonyl group. researchgate.net

| Transformation | Kinetic Feature | Proposed Mechanistic Step | Reference |

|---|---|---|---|

| Acid-Catalyzed Deprotection (HCl, H2SO4) | Second-order dependence on acid concentration. | General acid-catalyzed separation of a reversibly formed ion-molecule pair. | nih.govresearchgate.net |

| Acid-Catalyzed Deprotection (TFA) | Inverse kinetic dependence on trifluoroacetate concentration. | Different mechanistic pathway compared to HCl. | nih.govresearchgate.net |

| Thermal Deprotection | Rate correlates with the electrophilicity of the Boc carbonyl. | Slow, concerted proton transfer followed by rapid decarboxylation. | researchgate.net |

| Heterogeneous reaction with Succinic Acid | Negative activation energy (-71.9 kJ mol⁻¹). | Physisorption of butylamine (B146782) on the surface is the rate-limiting step. | rsc.org |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex mechanisms and transition states involved in the reactions of N-Boc protected amines. Although specific studies on this compound are scarce, research on analogous structures like N-Boc-piperidine offers significant mechanistic insights. A combined experimental and computational study on the asymmetric deprotonation of N-Boc-piperidine found that the calculated activation energy was considerably higher than that for the analogous deprotection of N-Boc-pyrrolidine, which was in good agreement with experimental observations of a slower reaction rate. nih.gov Such computational models can effectively predict reactivity trends and stereochemical outcomes by analyzing the transition state energies of competing reaction pathways. nih.gov

Computational modeling has also been instrumental in understanding the mechanism of thermal N-Boc deprotection. A combination of computational analysis, statistical methods, and kinetic model fitting was used to support a mechanism involving an initial, slow, concerted proton transfer that releases isobutylene, followed by a fast decarboxylation step. researchgate.net This type of integrated computational and experimental approach is crucial for validating proposed reaction pathways that are difficult to probe through experimental means alone.

Furthermore, quantum chemistry studies have been applied to investigate the atmospheric degradation of related amines like tert-butylamine initiated by OH radicals. whiterose.ac.uk These studies calculate potential energy surfaces and utilize transition state theory to predict reaction rates and product distributions. For instance, the reaction was found to proceed primarily through hydrogen abstraction from the amino group. whiterose.ac.uk Similarly, the kinetics of hydrogen abstraction from n-butylamine by H and OH radicals have been explored using computational methods. nih.gov These studies revealed that for reactions with H radicals, abstraction at the Cα-site is dominant due to the lowest energy barrier, while for reactions with OH radicals, abstraction at the N-site plays a more significant role. nih.gov Such computational investigations provide a molecular-level understanding of the factors controlling the reactivity and selectivity of amines, which is fundamental to predicting the behavior of this compound in various chemical environments.

Applications and Utility of N Butyloxycarbonylbutylamine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The primary utility of N-butyloxycarbonylbutylamine stems from its function as a protected form of butylamine (B146782). The Boc group provides stability under a wide range of reaction conditions, including those involving nucleophilic reagents, certain oxidizing agents, and basic media. This stability allows for selective transformations at other sites of a molecule. Subsequently, the Boc group can be efficiently removed under mild acidic conditions, liberating the primary amine for further functionalization.

Precursor to Substituted Butylamines

This compound is a fundamental starting material for the synthesis of a diverse array of N-substituted butylamines. The protected nitrogen atom can be subjected to various C-N bond-forming reactions to introduce alkyl, aryl, or other functional groups. Upon successful substitution, deprotection yields the desired secondary or tertiary amines. This stepwise approach is crucial for preventing undesired side reactions, such as over-alkylation, that are common with unprotected primary amines.

Common synthetic routes include:

N-Alkylation: Reaction with alkyl halides or tosylates under basic conditions.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. mychemblog.comwikipedia.org

Reductive Amination: Condensation with aldehydes or ketones followed by reduction.

Table 1: Synthesis of Substituted Butylamines

| Target Compound Type | General Reaction | Reagents |

|---|---|---|

| N-Alkyl-butylamine | N-Alkylation | 1. Alkyl Halide (R-X), Base (e.g., NaH) 2. Acid (e.g., TFA, HCl) |

| N-Aryl-butylamine | Buchwald-Hartwig Amination | 1. Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base 2. Acid (e.g., TFA, HCl) |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. derpharmachemica.comresearchgate.net this compound provides a four-carbon chain with a terminal nitrogen nucleophile, making it a valuable building block for constructing various nitrogen-containing rings. nih.govmdpi.com After initial coupling reactions, the protected amine can be deprotected and induced to cyclize intramolecularly, forming saturated heterocycles like pyrrolidines (via reactions with 1,4-dihalides or similar precursors) or larger ring systems. Its defined structure and predictable reactivity allow for controlled and high-yield cyclization strategies.

Integration into Peptidomimetic and Complex Molecule Synthesis

In the field of medicinal chemistry, peptidomimetics are designed to mimic natural peptides but with improved stability and bioavailability. nih.gov this compound can be incorporated as a non-natural amino acid surrogate or as a linker moiety. The butyl chain provides conformational flexibility, while the terminal amine, once deprotected, can be acylated to form amide bonds, integrating it into a peptide-like backbone. The Boc protecting group is orthogonal to the Fmoc and Cbz groups commonly used in peptide synthesis, allowing for selective deprotection and functionalization. This compatibility is crucial for the stepwise assembly of complex molecules and peptidomimetics. nih.gov

Transformations in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov this compound serves as an ideal primary amine component in several key MCRs.

Ugi Reaction: In the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a di-peptide-like structure. The use of this compound as the amine input allows for the introduction of a protected butylamine side chain.

Petasis (Borono-Mannich) Reaction: This reaction involves an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid. organic-chemistry.org this compound can act as the amine component to synthesize highly substituted amino alcohols and other complex amine derivatives. semanticscholar.orgorganic-chemistry.org The reaction proceeds under mild conditions, making it suitable for complex molecule synthesis. mdpi.com

Table 2: Role of this compound in MCRs

| Multicomponent Reaction | Reactants | Role of this compound | Product Feature |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Amine Component | α-Acylamino Amide with a Boc-protected Butyl Side Chain |

| Petasis Reaction | Aldehyde, Boronic Acid | Amine Component | Substituted Amine with a Boc-protected Butyl Group |

Utilization in Green Chemistry and Sustainable Synthesis

While a direct, large-scale application linking this compound to the synthesis of the novel solvent N-Butylpyrrolidinone (NBP) is not prominently documented, the synthesis of NBP often involves the cyclization of precursors derived from butylamine. rsc.org Sustainable routes to such solvents could potentially leverage butylamine derivatives synthesized efficiently using modern catalytic methods where Boc-protection plays a key role in intermediate steps. Generally, the use of well-behaved intermediates like this compound contributes to more predictable and less wasteful synthetic processes. rsc.org

Contributions to Methodology Development in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry. nih.gov this compound is an excellent substrate for developing and optimizing new C-N bond-forming methodologies due to its straightforward structure and clear NMR spectroscopic signals. It is frequently employed as a model primary amine in transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C(aryl)-N bonds. mychemblog.comwikipedia.org this compound is an effective coupling partner with a wide range of aryl halides and pseudohalides. Its use has helped to define the scope and limitations of various generations of palladium catalysts and ligands.

Chan-Lam Coupling: This copper-catalyzed reaction couples amines with arylboronic acids, often under milder, aerobic conditions than palladium-based methods. organic-chemistry.orgwikipedia.org this compound serves as a representative aliphatic amine to test the efficacy of new copper catalysts and reaction conditions for this valuable transformation. rsc.orgnih.govresearchgate.net

The predictable reactivity and stability of this compound make it an invaluable tool for researchers working to expand the arsenal (B13267) of synthetic methods available for constructing the vital C-N bond.

Advanced Analytical Methodologies for Research on N Butyloxycarbonylbutylamine

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of N-butyloxycarbonylbutylamine from reaction mixtures, impurities, and degradation products. The choice of technique is dictated by the analyte's properties and the specific requirements of the analysis, such as purity assessment or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical intermediates like this compound. wjpmr.com A robust HPLC method is essential for determining the purity of the compound and for assay measurements in bulk material.

Method development typically begins with the selection of a suitable stationary phase and mobile phase to achieve optimal separation. For this compound, a reversed-phase C18 column is a common choice, leveraging the compound's moderate polarity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scielo.br The addition of an acid modifier like formic acid or acetic acid to the mobile phase can improve peak shape by ensuring the amine is in a consistent protonation state. ajol.info

Detection is commonly performed using an ultraviolet (UV) detector. Although this compound lacks a strong chromophore, it exhibits sufficient absorbance at low wavelengths (around 210-220 nm) for reliable detection.

Validation of the developed HPLC method is critical to ensure its reliability and is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ajol.info Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. scielo.br

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Detection Wavelength | 218 nm |

| Run Time | 22 min ajol.info |

Table 2: Representative HPLC Method Validation Results

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.8 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) in Research Settings

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. mdpi.com This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. The primary advantage of UPLC is the ability to achieve faster separations without compromising chromatographic efficiency. mdpi.com

Gas Chromatography (GC) Considerations for Volatility

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mendeley.com The suitability of GC for this compound analysis depends on its volatility and thermal stability. While the butylamine (B146782) portion is volatile, the N-butyloxycarbonyl (Boc) protecting group increases the molecular weight and boiling point. The compound may exhibit limited thermal stability, potentially degrading in the high temperatures of the GC inlet and column.

To overcome these challenges, derivatization is often employed. researchgate.net This process converts the analyte into a more volatile and thermally stable derivative. For a compound like this compound, if it were to be analyzed alongside other more polar analytes, derivatization techniques such as silylation could be used to enhance its suitability for GC analysis. However, for purity analysis, HPLC is generally preferred to avoid the potential for artifacts introduced by derivatization and high temperatures. If GC is employed, a flame ionization detector (FID) is typically used due to its excellent response to hydrocarbon-containing compounds. researchgate.net

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for molecular analysis, providing information on molecular weight and structure. rfi.ac.uk When coupled with a chromatographic separation technique, it offers unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC or UPLC with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS (B15284909) workflow, the compound is first separated chromatographically and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for molecules like this compound, which readily forms a protonated molecule [M+H]⁺ in the positive ion mode.

The tandem mass spectrometer allows for the selection of this protonated molecule (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce characteristic product ions. nih.gov By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, allowing for quantification even in complex biological or environmental matrices. nih.gov Sample preparation, often involving Solid Phase Extraction (SPE), may be required to remove interfering substances and concentrate the analyte before analysis. waters.com

Table 3: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 174.15 |

| Monitored Transition (MRM) | m/z 174.15 → 118.10 |

| Fragment Ion Identity | Loss of isobutylene (B52900) (C₄H₈) |

| Collision Energy | Optimized for maximum fragment intensity (e.g., 15 eV) |

| Dwell Time | 100 ms |

This highly specific and sensitive method is crucial for detailed research, enabling the study of metabolic pathways, environmental fate, or the detection of residual impurities at very low concentrations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Acetic Acid |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the chemical analysis of this compound, providing the capability to determine the elemental composition of the molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest whole number, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure m/z to several decimal places. nih.govnih.gov This precision allows for the calculation of an exact mass, which can then be used to deduce a unique elemental formula. nih.gov

For this compound (Molecular Formula: C₉H₁₉NO₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference against which the experimentally measured mass is compared. The difference between the measured and theoretical mass, typically in the low parts-per-million (ppm) range, is a key indicator of a correct identification. This capability is crucial for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Data from HRMS analysis is critical in research for confirming the identity of synthesized this compound and for identifying it in complex mixtures.

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the structural elucidation and characterization of this compound, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural assignment of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the butyl group, the tert-butyl group of the Boc protecting group, and the amine proton. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, triplet, multiplet), and their integration values (the relative number of protons) allow for a complete assignment of the proton skeleton.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The chemical shift of the carbonyl carbon in the carbamate (B1207046) group is particularly characteristic and confirms its presence.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.5 - 5.0 | Broad Singlet | 1H | NH |

| ~3.10 | Quartet | 2H | CH ₂-NH |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~1.42 | Multiplet | 2H | -CH₂-CH ₂-NH- |

| ~1.35 | Multiplet | 2H | CH₃-CH ₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156.0 | C =O (Carbamate) |

| ~79.0 | -C (CH₃)₃ |

| ~40.0 | -C H₂-NH |

| ~32.0 | -CH₂-C H₂-NH- |

| ~28.5 | -C(C H₃)₃ |

| ~20.0 | CH₃-C H₂- |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. kurouskilab.com These methods probe the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. researchgate.net

For this compound, IR spectroscopy is particularly effective for identifying the strong absorption bands associated with the N-H stretch of the secondary amine and the C=O stretch of the carbamate group. The C-O and C-N stretching vibrations, as well as the C-H stretching and bending modes of the alkyl chains, also provide characteristic signals. uobabylon.edu.iq

Raman spectroscopy, which relies on changes in polarizability, is often more sensitive to the symmetric vibrations of the carbon skeleton and can be a useful complementary technique. kurouskilab.com For instance, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 (Broad) | 3300 - 3500 (Weak) |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C=O Stretch | Carbamate | 1680 - 1720 (Very Strong) | 1680 - 1720 (Moderate) |

| N-H Bend | Secondary Amine (-NH-) | 1500 - 1580 (Moderate) | Weak/Not Observed |

| C-O Stretch | Carbamate | 1250 - 1300 (Strong) | Moderate |

UV-Visible Spectroscopy for Chromophore Detection and Quantification

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iqkhanacademy.org This technique is most effective for molecules containing chromophores, which are typically systems of conjugated π-bonds. utoronto.ca

This compound lacks an extensive conjugated system. Its primary potential chromophore is the carbonyl group (C=O) of the carbamate. masterorganicchemistry.com Carbonyl groups can undergo a low-intensity n → π* transition, which involves promoting a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. uobabylon.edu.iq This transition for an isolated carbamate typically occurs at a short wavelength, often below the standard analytical range of 200-800 nm, and results in a very weak absorbance. masterorganicchemistry.com

Therefore, while UV-Visible spectroscopy can be used to confirm the absence of significant conjugated impurities, it is not a primary technique for the quantification or detailed structural analysis of this compound itself due to its weak absorption profile.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing this compound, especially within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. mdpi.com For this compound, GC-MS can provide both retention time data for quantification and mass spectra for identification. However, a significant consideration is the thermal stability of the N-Boc protecting group. At the high temperatures often used in a GC injection port, the Boc group can be thermally labile, potentially leading to in-source decomposition back to butylamine. nih.gov This pyrolysis can complicate analysis, requiring careful optimization of the inlet temperature to minimize degradation. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples the separation power of high-performance liquid chromatography (HPLC) with the definitive structural elucidation capabilities of NMR. mdpi.com This technique is exceptionally useful for isolating and identifying compounds in complex mixtures without the need for off-line purification. jpsbr.orgresearchgate.net An LC-NMR analysis of a sample containing this compound would first separate it from other components on an HPLC column. The eluent corresponding to the target peak can then be directed into the NMR flow cell for analysis. Different modes of operation, such as on-flow (continuous measurement) and stop-flow (where the flow is halted to acquire spectra on a specific peak for an extended period), can be employed to enhance sensitivity. mdpi.comresearchgate.netnih.gov LC-NMR is particularly valuable for confirming the structure of isomers or identifying unknown but related impurities in a sample.

Method Development and Validation Protocols in Academic Research

Developing and validating an analytical method for the quantification of this compound in an academic research setting is crucial to ensure that the results are reliable, reproducible, and accurate. The validation process is typically performed in accordance with guidelines established by the International Council for Harmonisation (ICH). nih.govijcrt.org

A typical method development and validation protocol for an HPLC-based assay for this compound would involve the following key parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as starting materials, byproducts, or degradation products. nih.gov This is often demonstrated by analyzing a placebo or matrix sample and showing no interfering peaks at the retention time of this compound.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nano-ntp.comresearchgate.net This is determined by analyzing a series of standards across a specified concentration range. The results are typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results to the true value. nano-ntp.com It is often assessed through recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nano-ntp.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. analytice.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

Robustness: This parameter measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov This provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, a research laboratory can establish a well-characterized and reliable analytical method for studies involving this compound. ijcrt.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butylamine |

| Carbon dioxide |

Stability-Indicating Methods for Compound Stability Research:A stability-indicating method is crucial for determining the shelf-life of a substance by demonstrating that the analytical procedure can effectively separate the intact compound from its potential degradation products.chromatographyonline.comijpsjournal.comThis involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to ensure that any resulting degradants do not interfere with the quantification of the parent compound.nih.govjapsonline.com

Computational and Theoretical Studies on N Butyloxycarbonylbutylamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of N-butyloxycarbonylbutylamine. These methods, particularly Density Functional Theory (DFT), offer a powerful means to predict molecular geometries, electronic distributions, and spectroscopic signatures.

The electronic structure of this compound is central to its chemical behavior. DFT calculations on analogous carbamate (B1207046) compounds can provide a qualitative and quantitative picture of its molecular orbitals and charge distribution. nih.govresearchgate.net Key electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the dipole moment.

The HOMO is typically localized on the nitrogen atom of the amine and the oxygen atoms of the carbonyl group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl carbon, indicating the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For carbamates, this gap is influenced by the nature of the alkyl and alkoxy substituents.

Table 1: Predicted Electronic Properties of a Model N-Boc-Alkylamine based on DFT Calculations

| Property | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.0 to 2.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.5 to 9.5 eV | Indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on DFT calculations of structurally similar carbamate molecules.

The conformational landscape of this compound is primarily dictated by rotation around the C-N and C-O bonds of the carbamate group. Computational studies on N-Boc protected amino acids and other small molecules reveal a general preference for a trans conformation of the urethane (B1682113) amide bond, where the C=O and N-H bonds are anti-periplanar. researchgate.net This arrangement is sterically favored. However, a cis conformation is also possible and may be populated to a lesser extent, with the energy difference between the two conformers being relatively small. researchgate.net

The butyl chain introduces additional conformational flexibility through rotation around its C-C single bonds. The most stable conformers will likely adopt a staggered arrangement to minimize steric hindrance. The interplay between the preferred conformation of the N-Boc group and the various conformations of the butyl chain leads to a complex potential energy surface with several local minima.

Table 2: Relative Energies of Conformers for a Model N-Boc-Alkylamine

| Conformer | Dihedral Angle (O=C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| trans | ~180° | 0.0 (most stable) |

Note: The relative energies are approximate and based on computational studies of analogous N-Boc protected compounds.

Quantum chemical calculations can predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra with a reasonable degree of accuracy, aiding in the experimental characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can help assign the absorption bands observed in the experimental IR spectrum. Key predicted vibrational modes for this compound would include:

N-H stretching: A sharp peak is expected in the region of 3300-3500 cm⁻¹.

C-H stretching: Multiple peaks are anticipated in the 2850-3000 cm⁻¹ range, corresponding to the butyl and tert-butyl groups.

C=O stretching: A strong absorption band is predicted around 1680-1720 cm⁻¹, characteristic of the carbamate carbonyl group. nih.gov

C-N stretching: This vibration is expected to appear in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. pdx.edu For this compound, the following chemical shifts would be anticipated:

¹H NMR:

The N-H proton would likely appear as a broad singlet between 5.0 and 6.0 ppm.

The protons of the butyl chain would resonate in the upfield region (0.9-3.2 ppm), with the methylene (B1212753) group attached to the nitrogen being the most downfield.

The tert-butyl protons would give rise to a characteristic sharp singlet at approximately 1.4 ppm.

¹³C NMR:

The carbonyl carbon of the carbamate is expected to be the most downfield signal, typically in the range of 155-160 ppm.

The quaternary carbon of the tert-butyl group would appear around 80 ppm.

The carbons of the butyl chain would resonate between 13 and 40 ppm.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. These simulations model the movement of atoms over time, governed by a force field that describes the interatomic interactions.

An MD simulation of this compound in an aqueous environment would be expected to reveal details about its solvation shell, the extent of hydrogen bonding between the carbamate group and water molecules, and the conformational dynamics of the butyl chain in solution. Such simulations would be valuable for understanding its solubility and transport properties.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to predict the biological activity or toxicity of chemical compounds based on their molecular descriptors. nih.govresearchgate.net Several QSAR/QSTR studies have been conducted on various classes of carbamates, often in the context of their use as pesticides or pharmaceuticals. nih.govresearchgate.net

These studies typically employ a range of molecular descriptors, including:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which are often calculated using DFT. nih.govnih.gov

Steric descriptors: Like molecular volume, surface area, and specific conformational parameters.

Topological descriptors: Which encode information about the connectivity of atoms in the molecule.

For this compound, a QSAR model could potentially predict its activity towards a specific biological target, assuming a relevant dataset of structurally similar compounds is available. For example, QSAR models for carbamate-based inhibitors of acetylcholinesterase often show a correlation between inhibitory activity and descriptors related to the size and electronic properties of the substituents on the carbamate nitrogen and oxygen. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Carbamates

| Descriptor Type | Examples | Relevance to Reactivity/Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and reaction mechanisms. |

| Steric | Molecular weight, Molar refractivity | Influences binding affinity to biological targets. |

Cheminformatics and Data Mining for Related Structures

Cheminformatics provides the tools and techniques to organize, analyze, and mine large datasets of chemical information. Publicly available chemical databases such as PubChem, ChemSpider, and ZINC contain information on millions of compounds, including many that are structurally related to this compound. youtube.com

These databases can be searched not only by name or chemical formula but also by chemical structure and substructure. This allows for the identification of compounds with similar structural motifs, such as the N-Boc-amine functionality or the carbamate group. Data mining of these databases can reveal trends in the properties, biological activities, and synthetic routes for classes of related compounds.

Furthermore, various cheminformatics software packages and libraries, such as RDKit and MayaChemTools, offer functionalities for calculating molecular descriptors, performing similarity and diversity analysis, and building predictive models. neovarsity.org These tools can be applied to a set of carbamate structures to explore structure-property relationships and to design new molecules with desired characteristics.

Emerging Research Avenues and Future Perspectives for N Butyloxycarbonylbutylamine Chemistry

Novel Synthetic Transformations

The N-butyloxycarbonyl (Boc) protecting group in N-butyloxycarbonylbutylamine offers a stable yet readily cleavable handle, making the molecule an ideal substrate for exploring novel synthetic transformations. Future research is likely to focus on leveraging the electronic nature of the carbamate (B1207046) for innovative bond-forming reactions.

One promising area is the direct functionalization of the butyl chain, guided by the carbamate group. While the primary amine is protected, the alkyl chain remains a target for C-H activation and functionalization reactions. Advances in transition-metal catalysis could enable site-selective introduction of functional groups along the butyl backbone, leading to a diverse range of derivatives from a single starting material.

Furthermore, the carbamate moiety itself can participate in novel transformations. For instance, the development of new reagents and conditions for the direct conversion of the carbamate into other functional groups, such as isocyanates or ureas, under mild and selective conditions, would expand its synthetic utility. Research into photoredox catalysis could unveil new reaction pathways for the derivatization of this compound that are not accessible through traditional thermal methods.

Advanced Catalytic Systems for Synthesis and Derivatization

The synthesis and derivatization of this compound are poised to benefit significantly from the development of advanced catalytic systems. These systems promise greater efficiency, selectivity, and sustainability compared to conventional methods.

For the synthesis of this compound itself, heterogeneous catalysts are an attractive green alternative. The use of solid-supported catalysts, such as Amberlite-IR 120, has been shown to be effective for the N-tert-butoxycarbonylation of amines under solvent-free conditions, offering easy separation and recyclability of the catalyst. Future work could focus on developing even more active and selective solid catalysts for the Boc-protection of butylamine (B146782).

In terms of derivatization, iron(III)-based catalysts have demonstrated potential for the selective and practical deprotection of Boc groups in N,N'-diprotected amines. rsc.orgsemanticscholar.org This approach is advantageous due to the low cost and low toxicity of iron. Further research could explore the application of this catalytic system to selectively deprotect this compound in the presence of other sensitive functional groups. Moreover, nickel(II)-catalyzed photoredox N-arylation of Boc-protected amines presents a modern alternative to traditional palladium-catalyzed methods for forming C-N bonds, opening up avenues for the synthesis of a wide array of N-aryl butylamine derivatives. organic-chemistry.org

| Catalyst System | Application | Potential Advantage for this compound |

| Amberlite-IR 120 | N-tert-butoxycarbonylation | Green, solvent-free synthesis, recyclable catalyst |

| Iron(III) salts | Selective Boc-deprotection | Cost-effective, low toxicity, clean reaction |

| Nickel(II)/photoredox | N-arylation of Boc-amines | Alternative to palladium catalysis, synthesis of N-aryl derivatives |

Applications in Supramolecular Chemistry or Material Science

The bifunctional nature of this compound, with its protected amine and alkyl chain, makes it a promising building block for supramolecular chemistry and materials science. chemimpex.com The carbamate group can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures.

In supramolecular chemistry, this compound could be incorporated into larger molecules designed to self-assemble into well-defined architectures such as gels, vesicles, or nanotubes. The butyl chain can contribute to van der Waals interactions and influence the packing of the molecules in the supramolecular assembly. Upon deprotection of the amine, the resulting primary amine could be used to trigger a change in the supramolecular structure or to create functional materials with responsive properties.

In materials science, a related compound, N-Boc-1,4-butanediamine, is recognized as a valuable reagent in polymer chemistry. nbinno.com Similarly, this compound can be envisioned as a monomer or a modifying agent in the synthesis of functional polymers. chemimpex.com For example, it could be incorporated into polyamides or polyurethanes to introduce a protected amine functionality. nbinno.com Subsequent deprotection would yield polymers with pendant primary amine groups, which can be used for cross-linking, surface modification, or the attachment of bioactive molecules. nbinno.com

| Potential Application | Role of this compound | Resulting Material/System |

| Supramolecular Gels | Gelator molecule | Stimuli-responsive soft materials |

| Functional Polymers | Monomer with protected amine | Polyamides/polyurethanes with pendant reactive groups |

| Surface Modification | Grafting agent | Surfaces with tunable properties and functionality |

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering advantages in terms of speed, efficiency, safety, and scalability. This compound is well-suited for integration into these modern synthetic platforms.

Flow chemistry, where reactions are performed in a continuously flowing stream, is particularly advantageous for the synthesis of carbamates. nih.govnih.govacs.org Continuous-flow processes have been developed for the synthesis of carbamates from CO2 and amines, which could be adapted for the production of this compound. nih.govacs.org This approach allows for precise control over reaction parameters and can lead to higher yields and purities compared to batch processes. rsc.org The derivatization of this compound, such as in coupling reactions, could also be performed in flow, enabling rapid optimization and library synthesis. acs.org

Automated synthesis platforms are increasingly being used for the iterative assembly of complex molecules. researchgate.net The Boc protecting group is a cornerstone of many automated solid-phase synthesis strategies, particularly in peptide synthesis. acs.orgnih.gov this compound can serve as a building block in automated synthesis to introduce a flexible butylamine linker into a target molecule. Automated systems can handle the repetitive cycles of coupling and deprotection, significantly accelerating the synthesis of complex molecules incorporating the this compound unit. ethz.chamidetech.com

Green Analytical Chemistry Approaches

As the focus on sustainable practices in chemistry grows, the development of green analytical methods for the analysis of this compound and related compounds is crucial. Green analytical chemistry aims to reduce the environmental impact of analytical methods by minimizing solvent and reagent use, reducing waste, and improving energy efficiency. nih.gov

For the analysis of carbamates, several green analytical techniques have been explored. These include methods that use hot water extraction followed by liquid chromatography-mass spectrometry (LC-MS), which significantly reduces the need for organic solvents. acs.org Another approach is the use of micellar liquid chromatography, which employs surfactant solutions as the mobile phase, offering a greener alternative to traditional reversed-phase chromatography. researchgate.net

Future research in this area could focus on developing and validating specific green analytical methods for this compound. This could involve the use of miniaturized analytical systems, such as lab-on-a-chip devices, which drastically reduce sample and reagent consumption. Furthermore, the development of direct analysis techniques that require minimal or no sample preparation would represent a significant advancement in the green analysis of this compound.

| Green Analytical Technique | Principle | Potential Application for this compound |

| Hot Water Extraction | Use of heated water as an extraction solvent | Green sample preparation for analysis in various matrices |

| Micellar Liquid Chromatography | Use of surfactant-based mobile phases | Environmentally friendly chromatographic separation |

| Miniaturized Analytical Systems | Reduction in the scale of the analytical process | Low-volume, high-throughput analysis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyloxycarbonylbutylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via the reaction of butylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under inert conditions. A catalytic base like 4-dimethylaminopyridine (DMAP) enhances reactivity. To optimize yield, monitor pH (maintain 8–9 using triethylamine) and temperature (0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted reagents. Validate purity using TLC and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and amine protection (disappearance of -NH signals). NMR should show the carbonyl carbon at ~155 ppm. IR spectroscopy verifies C=O stretching (~1700 cm). Mass spectrometry (ESI or EI) confirms molecular ion peaks. Cross-reference spectral data with structurally similar Boc-protected amines (e.g., N-Boc-hydroxylamine) to resolve ambiguities .

Q. How should this compound be stored to ensure long-term stability, and what degradation products are likely under suboptimal conditions?

- Methodological Answer : Store at 0–6°C in anhydrous conditions (sealed with desiccant) to prevent hydrolysis of the Boc group. Degradation typically yields butylamine and CO under acidic or humid conditions. Monitor for color changes (yellowing indicates decomposition) and validate stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can competing side reactions (e.g., overprotection or oligomerization) be minimized during synthesis?

- Methodological Answer : Side reactions arise from excess Boc anhydride or elevated temperatures. Use stoichiometric control (1:1.05 molar ratio of amine to Boc anhydride) and low temperatures (0–5°C). Introduce scavengers (e.g., molecular sieves) to absorb liberated CO. Kinetic monitoring via in-situ FTIR or NMR tracks reaction progress and identifies intermediates .

Q. What strategies resolve contradictions in spectral data, such as unexpected peaks in NMR?

- Methodological Answer : Unassigned peaks may stem from residual solvents, diastereomers, or by-products. Employ 2D NMR (COSY, HSQC) to confirm connectivity. Compare with computational predictions (DFT-based chemical shift calculations). For trace impurities, use preparative HPLC or recrystallization (solvent: ethyl acetate/hexane) to isolate and characterize secondary products .

Q. How does the Boc group influence the reactivity of butylamine in multi-step syntheses, and what deprotection conditions are most efficient?

- Methodological Answer : The Boc group sterically shields the amine, reducing nucleophilicity in coupling reactions. For deprotection, use trifluoroacetic acid (TFA) in dichloromethane (20°C, 1–2 hours) or HCl in dioxane (4M, 25°C). Monitor completeness via ninhydrin test or LC-MS. Avoid prolonged exposure to strong acids to prevent backbone degradation .

Q. What computational methods are suitable for studying the electronic effects of the Boc group on butylamine’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze charge distribution, HOMO-LUMO gaps, and transition states. Compare with experimental kinetic data (e.g., reaction rates in SN2 mechanisms). Software like Gaussian or ORCA paired with molecular docking can model steric and electronic interactions .

Q. How can researchers safely handle this compound given its potential toxicity and reactivity?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (TLV: 5 ppm for butylamine derivatives). In case of exposure, rinse with water (15 minutes for skin/eye contact) and seek medical evaluation. Store separately from strong oxidizers. Refer to SDS guidelines for tertiary amines and conduct risk assessments using tools like COSHH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.